molecular formula C11H20O4 B018021 Diethyl methylpropylmalonate CAS No. 55898-43-6

Diethyl methylpropylmalonate

Cat. No. B018021
CAS RN: 55898-43-6
M. Wt: 216.27 g/mol
InChI Key: DTHLCPJSRSNVLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diethyl methylpropylmalonate and related compounds have been synthesized through various chemical processes, including the treatment of diethyl acetyliminomalonate with lithium acetylides to produce various diethyl α-alkynylmalonates, which have potential as cysteine proteinase inhibitors. These processes involve hydrolytic decarboxylation under mild basic conditions to afford oxazole derivatives or allenyl esters, showcasing the compound's versatility in synthesis pathways (Nagao et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds closely related to diethyl methylpropylmalonate, such as diethylbis(1-pyrazolyl)borato]methyl(1-phenylpropyne)-platinum(II), has been determined through X-ray diffraction studies, revealing intricate details about their crystallographic configuration (Davies & Payne, 1975). Such studies are crucial for understanding the geometric arrangement of atoms within these compounds and their electronic structure.

Chemical Reactions and Properties

Research on diethyl methylpropylmalonate and similar compounds has explored their chemical reactions, such as cyclopolymerization to produce polyenes with exclusive structures (Anders et al., 2003). These reactions are fundamental for developing new materials with unique properties.

Physical Properties Analysis

The physical properties of diethyl methylpropylmalonate derivatives, such as their crystallization behavior and density, have been characterized in studies focusing on related compounds. The findings from these studies help in understanding the physical behavior of these chemicals under different conditions, which is essential for their practical application in various fields.

Chemical Properties Analysis

The chemical properties of diethyl methylpropylmalonate, including its reactivity and stability, are central to its applications in synthesis and material science. Investigations into the substituent effects of sodium diethyl alkylmalonates have provided insight into the conformational dynamics and reactivity patterns of these compounds, offering a deeper understanding of their chemical behavior (Kiyooka, Kodani, & Suzuki, 1980).

Scientific Research Applications

  • Cysteine Proteinase Inhibitors : Diethyl -alkynylmalonates (DAM) can generate conjugated allenyl esters, which are convertible into oxazole derivatives or allenyl esters through the Michael type reaction. These have potential as cysteine proteinase inhibitors (Nagao et al., 1996).

  • Safener for Herbicides : A tank mixture of mefenpyr-diethyl can effectively reduce the phytotoxicity and adverse effects on non-perennial bahiagrass when treated with low doses of haloxyfop-methyl (Dias et al., 2021).

  • Corrosion Inhibition : Diethyl (phenylamino) methyl) phosphonate derivatives show promising corrosion inhibition properties for carbon steel, particularly effective in certain mediums (Moumeni et al., 2020).

  • Peptide Synthesis : Cyclopentyl methyl ether has been used to replace hazardous diethyl and tert-butyl methyl ethers for peptide precipitation in solid-phase peptide synthesis, maintaining product quality and safety (Al Musaimi et al., 2018).

  • Green Solvent : Methyl decanoate is a renewable, non-toxic alternative to dichloromethane in olefin metathesis reactions, offering a greener alternative to solvent-free reactions and reducing solvent waste (Kniese & Meier, 2010).

  • Molecular Dynamics : Studies like those on [PF6][P(1,2,2,4)] show good agreement with experimental findings and predict transitions to semi-plastic, full plastic, and melting temperatures over a range of temperatures (Carignano, 2013).

Safety And Hazards

Diethyl methylpropylmalonate is classified as a combustible liquid . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling the substance . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

diethyl 2-methyl-2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHLCPJSRSNVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204486
Record name Diethyl methylpropylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl methylpropylmalonate

CAS RN

55898-43-6
Record name Diethyl methylpropylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055898436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 55898-43-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl methylpropylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Wong - 1982 - wrap.warwick.ac.uk
1. There is a lack of suitable methods for enriching aldehydes and ketones at the oxygen position. We have shown that imine (-CN-) derivatives (iminium salts, Nl-haloalkylamides and …
Number of citations: 3 wrap.warwick.ac.uk

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